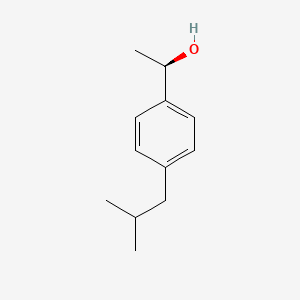![molecular formula C10H20N2O2S B13162974 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162974.png)
2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butane-1-sulfonyl)-2,6-diazaspiro[34]octane is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a diazaspiro octane ring and a butane sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce sulfonyl groups to sulfides or thiols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve standard laboratory techniques, such as refluxing in organic solvents or using inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism by which 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane exerts its effects is not fully understood. its structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar spirocyclic structure but lacks the butane sulfonyl group.
Spirocyclic oxindoles: These compounds also feature spirocyclic motifs and are used in medicinal chemistry for their unique biological activities.
Uniqueness
2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is unique due to the presence of both a spirocyclic structure and a butane sulfonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H20N2O2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
2-butylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-6-15(13,14)12-8-10(9-12)4-5-11-7-10/h11H,2-9H2,1H3 |
Clave InChI |
QBWNYRVLPJZKHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1CC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)
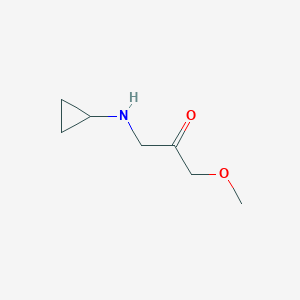
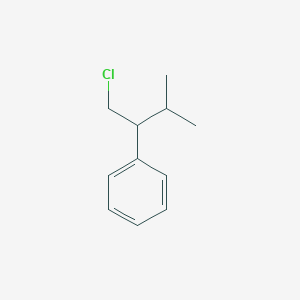

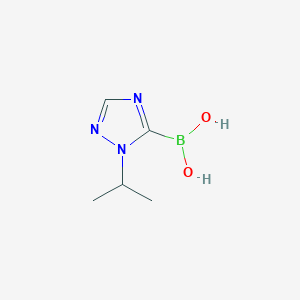
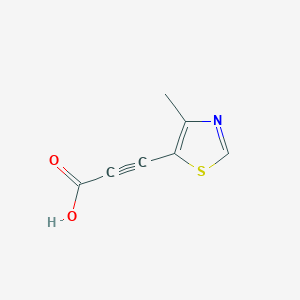

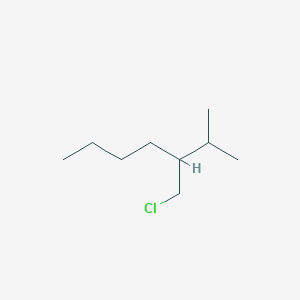

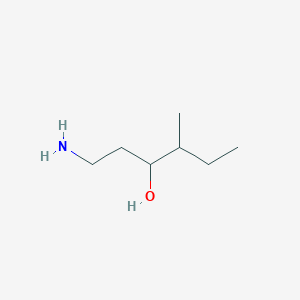

![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)

